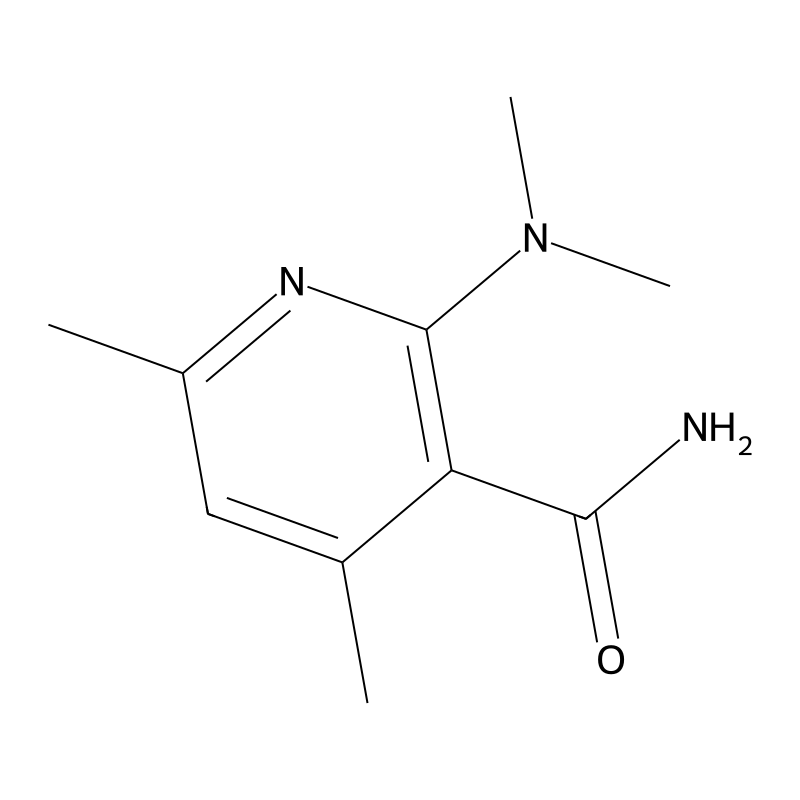

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide

Catalog No.

S7739861

CAS No.

M.F

C10H15N3O

M. Wt

193.25 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide

IUPAC Name

2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c1-6-5-7(2)12-10(13(3)4)8(6)9(11)14/h5H,1-4H3,(H2,11,14)

InChI Key

JQGFGHGPRIDHRA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C(=O)N)N(C)C)C

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)N(C)C)C

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide, also known as DMAP, is an organic compound that is widely used in various scientific experiments, especially in organic synthesis and as a catalyst. This paper aims to provide a comprehensive overview of DMAP, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a highly versatile reagent that is commonly employed in organic synthesis, catalysis, and medicinal chemistry. It is a derivative of pyridine, a six-membered aromatic ring with five carbon atoms and one nitrogen atom. 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide has a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol. It is also known by various other names, including N,N-Dimethyl-4-aminopyridine, 4-(Dimethylamino)pyridine, and 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a white to pale yellow crystalline powder that is soluble in organic solvents, such as ethanol, methanol, and acetone, but insoluble in water. It has a melting point of 110-113°C and a boiling point of 267-268°C. 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide has a pKa of 6.5, making it a weak base. Its N-oxide, an oxidized form of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide, is also commonly used as a catalyst in organic synthesis.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide can be synthesized by reacting pyridine with dimethylamine in the presence of a dehydrating agent, such as phosphorus pentoxide or thionyl chloride. The reaction produces 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide as the major product along with some by-products. The purity of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide can be improved by recrystallization and column chromatography.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide can be characterized using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. NMR spectroscopy can be used to identify the chemical shift of the hydrogen atoms in the molecule, while IR spectroscopy can be used to identify the functional groups present in the molecule. Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide can be characterized using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. NMR spectroscopy can be used to identify the chemical shift of the hydrogen atoms in the molecule, while IR spectroscopy can be used to identify the functional groups present in the molecule. Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide can be quantified using various analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and infrared spectroscopy. HPLC is commonly used to separate and quantify 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide in complex mixtures, while GC is used to separate and quantify volatile and semi-volatile compounds. IR spectroscopy can be used as a qualitative and quantitative tool for 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide analysis.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide has shown potential biological activity, especially as an anti-inflammatory and anti-cancer agent. However, more studies are needed to investigate its biological properties and mechanisms of action.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a relatively safe compound when handled properly. However, it is important to take precautions to avoid contact with skin, eyes, and clothing, and to ensure proper ventilation when working with 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide. It is also important to follow appropriate disposal procedures for 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its by-products.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide is commonly used as a catalyst in organic synthesis, especially in the synthesis of esters, amides, and carbamates. It is also used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide has also been used in the synthesis of dendrimers, a class of highly branched macromolecules with potential applications in drug delivery and biomedical imaging.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide continues to be a valuable reagent in organic synthesis and chemical research. Recent studies have focused on the development of new synthetic methodologies using 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its derivatives, as well as the investigation of its biological properties and potential therapeutic applications.

2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide has potential implications in various fields of research and industry, such as pharmaceuticals, agrochemicals, and materials science. It can be used as a catalyst in the synthesis of new drugs and agrochemicals, as well as in the development of new materials, such as polymers and dendrimers.

Although 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a highly versatile reagent, it has some limitations, such as its cost and its limited solubility in water. Future research should focus on the development of new synthetic methodologies using more cost-effective and environmentally friendly reagents, as well as the investigation of the biological properties and potential therapeutic applications of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its derivatives.

1. Development of new catalysts based on 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide for more efficient and eco-friendly organic synthesis.

2. Investigation of the potential applications of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide in materials science and nanotechnology.

3. Development of new synthetic methodologies using 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and other pyridine derivatives.

4. Investigation of the biological properties and mechanisms of action of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its derivatives for potential therapeutic applications.

5. Development of new analytical methods for the quantification of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its by-products in complex mixtures.

6. Study of the effects of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its by-products on the environment and the development of appropriate disposal procedures.

7. Investigation of the potential uses of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide as a renewable and sustainable reagent in organic synthesis.

8. Development of new synthetic routes for the large-scale production of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its derivatives.

9. Investigation of the potential applications of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its derivatives in energy storage and conversion.

10. Development of new applications of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide in the field of biotechnology, such as enzyme immobilization and protein modification.

2. Investigation of the potential applications of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide in materials science and nanotechnology.

3. Development of new synthetic methodologies using 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and other pyridine derivatives.

4. Investigation of the biological properties and mechanisms of action of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its derivatives for potential therapeutic applications.

5. Development of new analytical methods for the quantification of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its by-products in complex mixtures.

6. Study of the effects of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its by-products on the environment and the development of appropriate disposal procedures.

7. Investigation of the potential uses of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide as a renewable and sustainable reagent in organic synthesis.

8. Development of new synthetic routes for the large-scale production of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its derivatives.

9. Investigation of the potential applications of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide and its derivatives in energy storage and conversion.

10. Development of new applications of 2-(Dimethylamino)-4,6-dimethylpyridine-3-carboxamide in the field of biotechnology, such as enzyme immobilization and protein modification.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.121512110 g/mol

Monoisotopic Mass

193.121512110 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds